2,2-Difluoro-5,5-dimethylhexanoic acid
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Overview
Description
2,2-Difluoro-5,5-dimethylhexanoic acid is a fluorinated carboxylic acid with the molecular formula C8H14F2O2. This compound is characterized by the presence of two fluorine atoms and a dimethyl group on a hexanoic acid backbone. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5,5-dimethylhexanoic acid typically involves the introduction of fluorine atoms into a pre-existing hexanoic acid structure. One common method is the fluorination of 5,5-dimethylhexanoic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of difluoroalcohols.
Substitution: Formation of various difluoro-substituted derivatives.
Scientific Research Applications
2,2-Difluoro-5,5-dimethylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5,5-dimethylhexanoic acid involves its interaction with molecular targets through the fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine atoms can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(fluorosulfonyl)acetate
- Difluoro(fluorosulfonyl)acetic acid
Comparison: 2,2-Difluoro-5,5-dimethylhexanoic acid is unique due to its specific structural features, including the dimethyl group and the hexanoic acid backbone. This distinguishes it from other difluorinated compounds, which may have different functional groups or carbon chain lengths. The presence of the dimethyl group can influence the compound’s steric properties and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C8H14F2O2 |
---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2,2-difluoro-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H14F2O2/c1-7(2,3)4-5-8(9,10)6(11)12/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
HBIPSDOFMGSIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)(F)F |
Origin of Product |
United States |
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